molecular formula C14H17N3O2S B2762325 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide CAS No. 955769-18-3

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide

Cat. No.: B2762325
CAS No.: 955769-18-3
M. Wt: 291.37
InChI Key: WZPYDZBXMMIGCB-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a thiazolopyrimidine derivative featuring a cyclohexanecarboxamide substituent at the 6-position. Thiazolopyrimidine scaffolds are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-11(13(19)17-7-8-20-14(17)15-9)16-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYDZBXMMIGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with cyclohexanecarboxamide in the presence of a base such as pyridine . The reaction is usually carried out in a solvent like dioxane under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent.

    Reduction: Sodium dithionite in an aqueous medium.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as RNase H. The compound binds to the active site of the enzyme, inhibiting its activity by coordinating with magnesium ions . This inhibition disrupts the enzyme’s function, which is crucial for the replication of HIV .

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Crystal structure analyses (–14) reveal that thiazolopyrimidine derivatives often exhibit puckered pyrimidine rings and intermolecular hydrogen bonding. For example:

  • Ethyl carboxylate analog (): The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), with dihedral angles of 80.94° between the thiazolopyrimidine and benzene rings. C—H···O hydrogen bonds stabilize the crystal lattice .
  • Target compound : While crystallographic data is unavailable, the cyclohexane group likely disrupts planar stacking, reducing crystallinity compared to aromatic analogs.
Table 2: Crystallographic Data for Selected Analogs
Compound Space Group Hydrogen Bonding Dihedral Angles (°) Reference
Ethyl carboxylate analog P21/n C—H···O chains along c-axis 80.94 (thiazolopyrimidine vs. benzene)
H2L9 (naphthylthiourea) Not reported N—H···S and N—H···O Not specified

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure suggests diverse applications in pharmacology, including enzyme inhibition and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O2SC_{15}H_{21}N_{3}O_{2}S, with a molecular weight of 307.4 g/mol. The compound features a thiazolopyrimidine core, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₂S
Molecular Weight307.4 g/mol
CAS Number941924-89-6

This compound acts primarily as a glutamate receptor antagonist . This mechanism suggests that it could modulate neurotransmission pathways, influencing processes such as learning and memory by inhibiting excitatory signals in the central nervous system .

Target Pathways

The compound's interaction with glutamate receptors implicates it in several key biochemical pathways:

  • Neurotransmission Regulation : By antagonizing glutamate receptors, the compound may reduce excitotoxicity, which is linked to neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest potential as an inhibitor for enzymes such as RNase H, which is relevant in HIV therapy.

Biological Activity

Research indicates that compounds within the thiazolopyrimidine family exhibit significant biological activities including antibacterial, antifungal, and antitumor properties. Specifically, derivatives similar to this compound have shown promising results against various pathogens.

Antimicrobial Activity

In vitro studies have demonstrated that related thiazolopyrimidine derivatives exhibit broad-spectrum antibacterial activity against strains such as Mycobacterium smegmatis. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Rifampicin and Ciprofloxacin .

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluating various thiazolopyrimidine derivatives found that those with specific side chains exhibited enhanced antibacterial effects. Compounds containing an amido or imino linker were particularly potent against M. smegmatis, suggesting that structural modifications can significantly impact biological activity .
  • Neuroprotective Effects : Research into glutamate receptor antagonists has highlighted their potential in neuroprotection. Compounds that inhibit these receptors can mitigate excitotoxic damage in neuronal cells, which is crucial for developing treatments for conditions such as Alzheimer's disease.
  • Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of thiazolopyrimidine derivatives suggest that modifications at specific positions on the molecule can enhance their efficacy as inhibitors for targets like RNase H. This could lead to advancements in antiviral therapies .

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